molecular formula C13H25N5O7 B12668122 Einecs 240-144-3 CAS No. 16011-06-6

Einecs 240-144-3

Cat. No.: B12668122
CAS No.: 16011-06-6
M. Wt: 363.37 g/mol
InChI Key: WWZFXQGHJJRTGM-VDQHJUMDSA-N
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Description

This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its applications in various scientific fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dinitro-p-toluic acid typically involves the nitration of p-toluic acid. The reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid. The nitration process introduces nitro groups at the 3 and 5 positions of the p-toluic acid molecule. The reaction conditions, such as temperature and concentration of the acids, are carefully controlled to ensure the desired substitution pattern .

Industrial Production Methods

In an industrial setting, the production of 3,5-Dinitro-p-toluic acid follows a similar nitration process but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The product is then purified through recrystallization or other suitable methods to achieve the required purity for various applications .

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitro-p-toluic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 3,5-Diamino-p-toluic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 3,5-Dinitrobenzoic acid.

Scientific Research Applications

3,5-Dinitro-p-toluic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions involving nitro compounds.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 3,5-Dinitro-p-toluic acid involves its interaction with various molecular targets. The nitro groups in the compound can undergo reduction to form reactive intermediates, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can lead to changes in the structure and function of the target molecules, thereby exerting the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrotoluene: Another nitro-substituted toluene derivative with similar chemical properties but different substitution pattern.

    3,5-Dinitrobenzoic acid: Similar structure but with a carboxylic acid group instead of a methyl group.

    4-Nitrotoluene: A mono-nitro derivative of toluene with different reactivity and applications.

Uniqueness

3,5-Dinitro-p-toluic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it particularly useful in certain synthetic applications and research studies where other similar compounds may not be as effective.

Properties

CAS No.

16011-06-6

Molecular Formula

C13H25N5O7

Molecular Weight

363.37 g/mol

IUPAC Name

(2S)-2-acetamidopentanedioic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C7H11NO5.C6H14N4O2/c1-4(9)8-5(7(12)13)2-3-6(10)11;7-4(5(11)12)2-1-3-10-6(8)9/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t5-;4-/m00/s1

InChI Key

WWZFXQGHJJRTGM-VDQHJUMDSA-N

Isomeric SMILES

CC(=O)N[C@@H](CCC(=O)O)C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N

Canonical SMILES

CC(=O)NC(CCC(=O)O)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N

Related CAS

39064-34-1

Origin of Product

United States

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